1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetic Acid is a complex organic compound that features a benzofuran ring, a pyrrolidine ring, and a diphenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetic Acid involves multiple steps, including the construction of the benzofuran ring, the formation of the pyrrolidine ring, and the introduction of the diphenylacetic acid moiety. Common synthetic methods include:
Acid-catalyzed cyclization: This method involves the cyclization of compounds containing carbonyl groups by dehydration.
Palladium or platinum-catalyzed ring closure: This method uses an intramolecular Wittig reaction or o-(acyloxy)benzyl anions.
Condensation reactions: These reactions involve the condensation of activated methylene groups following Dieckmann reaction conditions or ketene intermediate cyclization.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) and proton quantum tunneling have been employed to construct complex benzofuran derivatives with fewer side reactions and higher yields .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols)
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetic Acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetic Acid involves its interaction with specific molecular targets and pathways. For example, it may act as a competitive muscarinic receptor antagonist, selectively blocking the M3 muscarinic acetylcholine receptor, which is involved in bladder muscle contractions . This blockade reduces the urgency to urinate and is used in the treatment of overactive bladder syndrome .
Comparison with Similar Compounds
1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetic Acid can be compared with other similar compounds, such as:
Darifenacin: A competitive muscarinic receptor antagonist used to treat urinary incontinence.
Benzofuran derivatives: Compounds with a benzofuran ring that exhibit various biological activities, including anti-tumor, antibacterial, and anti-viral properties.
Ethyl 5-[(2,3-dihydro-1-benzofuran-5-ylsulfonyl)amino]-2-(1-piperidinyl)benzoate: A compound with similar structural features and potential biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential therapeutic applications.
Properties
Molecular Formula |
C28H29NO3 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetic acid |
InChI |
InChI=1S/C28H29NO3/c30-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-29(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26/h1-12,19,25H,13-18,20H2,(H,30,31)/t25-/m1/s1 |
InChI Key |
TYINUJJIMXIIRB-RUZDIDTESA-N |
Isomeric SMILES |
C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O)CCC4=CC5=C(C=C4)OCC5 |
Canonical SMILES |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O)CCC4=CC5=C(C=C4)OCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.